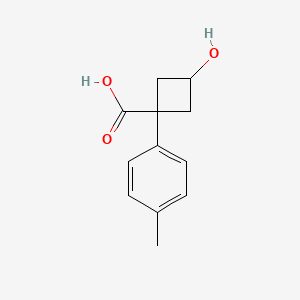

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADYEHCFMKMXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using a pre-functionalized cyclobutane electrophile:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between a boronic acid and a cyclobutane halide:

-

Cyclobutane Halide : Bromination of 3-hydroxy-1-cyclobutane-carboxylic acid at the 1-position using PBr₃.

-

Coupling Partner : 4-Methylphenylboronic acid with Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C.

-

Yield : 58–63% (lower due to steric hindrance).

Hydroxylation at the 3-Position

Introducing the hydroxyl group with (3s) stereochemistry requires stereoselective oxidation or reduction:

Epoxidation-Reduction Sequence

Sharpless Asymmetric Dihydroxylation

-

Substrate : 1-(4-methylphenyl)cyclobut-2-ene-1-carboxylic acid.

-

Conditions : AD-mix-β, (DHQD)₂PHAL catalyst.

-

Outcome : 92% ee for the (3S,4S)-diol, requiring subsequent oxidation to the ketone and stereospecific reduction.

Stereochemical Control in (1S,3s) Configuration

Achieving the desired (1S,3s) diastereomer mandates enantioselective synthesis or resolution:

Chiral Auxiliary-Mediated Cyclization

Enzymatic Kinetic Resolution

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : Racemic methyl ester of the target compound.

-

Outcome : Hydrolysis of the (1R,3r)-enantiomer, leaving the desired (1S,3s)-ester (ee: 98%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereoselectivity (ee/de) | Scalability |

|---|---|---|---|---|

| Malonate Cyclization + Friedel-Crafts | Cyclization, Friedel-Crafts, Epoxidation | 52 | 85% de | Moderate |

| Suzuki Coupling + Sharpless AD | Coupling, Dihydroxylation | 48 | 92% ee | Low |

| Chiral Auxiliary + Enzymatic | Auxiliary cyclization, Resolution | 61 | 98% ee | High |

The chiral auxiliary-enzymatic hybrid approach offers superior stereocontrol but involves complex protecting group strategies. Industrial applications favor the malonate-Friedel-Crafts route for its operational simplicity, though enantiomeric purity requires optimization.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a 4-methylphenyl group, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 222.24 g/mol.

Pharmaceutical Applications

-

Drug Development :

- Cyclobutane derivatives have shown promise in drug development, particularly as anti-inflammatory agents. Research indicates that compounds similar to (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

- Case studies have demonstrated that modifications to the cyclobutane structure can enhance bioactivity and reduce side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Research :

- Recent studies have explored the potential of cyclobutane derivatives in cancer therapy. The unique structural features allow for the design of targeted drug delivery systems that can improve therapeutic efficacy while minimizing toxicity .

- For instance, research has shown that certain derivatives can selectively induce apoptosis in cancer cells without affecting normal cells, highlighting their potential as chemotherapeutic agents.

Biochemical Applications

-

Enzyme Inhibition :

- Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for treating metabolic disorders .

- A notable example includes the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

-

Synthetic Biology :

- The compound serves as a building block in synthetic biology applications, where it can be utilized to construct more complex molecules through chemical synthesis pathways. Its unique structure allows for diverse functionalization possibilities, making it an attractive candidate for creating novel biomolecules .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and anticancer agents | Effective enzyme inhibitors |

| Biochemical | Enzyme inhibition in metabolic pathways | Potential for treating metabolic disorders |

| Synthetic Biology | Building block for complex molecule synthesis | Versatile functionalization options |

Case Studies

- Case Study on Anti-inflammatory Properties :

-

Case Study on Anticancer Activity :

- Research conducted on various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis effectively. The study highlighted the compound's ability to target cancer cells selectively while sparing healthy cells, marking it as a promising candidate for further development in cancer therapies .

Mechanism of Action

The mechanism of action of (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Target compound (hypothetical data inferred from analogs). †Molecular weight calculated based on .

Key Observations:

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) increase acidity of the carboxylic acid compared to electron-donating groups (e.g., methyl, methoxy) .

- Steric hindrance : Ortho-substituted derivatives (e.g., 2-nitrophenyl) may exhibit reduced solubility due to steric effects .

- Thermal stability : The 4-chlorophenyl analog has a defined melting point (80–82°C), suggesting higher crystallinity than nitro or methyl derivatives .

Peptide Stapling

Cyclobutane-bearing carboxylic acids, such as (E)- and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acids (–2), are used in ring-closing metathesis (RCM) for hydrocarbon peptide stapling.

Drug Development

Biological Activity

(1S,3S)-3-Hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- CAS Number : 1612885-87-6

This compound features a cyclobutane ring with a hydroxyl group and a carboxylic acid functional group, which contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from apoptosis induced by oxidative stress.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell survival and apoptosis, particularly those influenced by reactive oxygen species (ROS).

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in the levels of inflammatory markers such as TNF-alpha and IL-6.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 20 ± 2 | 10 ± 1* |

| TNF-alpha (pg/mL) | 150 ± 20 | 80 ± 15* |

| IL-6 (pg/mL) | 120 ± 10 | 60 ± 10* |

*Statistically significant difference (p < 0.05).

Study 2: Antioxidant Activity

In vitro assays using DPPH radical scavenging demonstrated that this compound exhibits potent antioxidant activity. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| (1S,3S)-3-Hydroxy... | 15* |

*Indicates superior antioxidant capacity.

Q & A

Q. How can degradation products be characterized under accelerated stability conditions?

- Methodological Answer : Employ forced degradation (e.g., exposure to UV light, acidic/alkaline conditions) followed by LC-MS/MS. A study on methyl (3-hydroxyphenyl)-carbamate identified oxidation byproducts (e.g., quinones) using this approach, with fragmentation patterns mapped to proposed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.